Dimethylamine borane

Catalog No.
S1520228
CAS No.
74-94-2
M.F
C₂H₁₀BN
M. Wt
55.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylamine borane

CAS Number

74-94-2

Product Name

Dimethylamine borane

Molecular Formula

C₂H₁₀BN

Molecular Weight

55.9 g/mol

InChI

InChI=1S/C2H7N.B/c1-3-2;/h3H,1-2H3;

InChI Key

RJTANRZEWTUVMA-UHFFFAOYSA-N

SMILES

[B].CNC

Synonyms

Dimethylamine, compd. with BH3; Dimethylamine, compd. with Borane; N-Methyl-Methanamine compd. with Borane; Borane, compd. with N-Methylmethanamine; Borane, compd. with Dimethylamine; N-Methyl-methanamine, Boron Complex; (Dimethylamine)trihydroboron;

Canonical SMILES

[B].CNC

Dimethylamine borane is a chemical compound with the formula (CH3)2NHBH3(\text{CH}_3)_2\text{NH}\cdot \text{BH}_3. It appears as a white crystalline solid and has an amine-like odor. This compound is notable for its high hydrogen content, making it a candidate for use in hydrogen storage and fuel cell applications. Dimethylamine borane acts as a reducing agent and is utilized in various

DMAB is a flammable and toxic compound. It can readily react with air and moisture, releasing flammable hydrogen gas. Exposure to DMAB can cause irritation to the skin, eyes, and respiratory system.

  • Acute toxicity: Studies suggest moderate to high acute toxicity upon inhalation or ingestion [].
  • Flammability: DMAB is highly flammable and can ignite spontaneously upon contact with air or oxidizing agents [].

Safety Precautions:

  • Handle DMAB under inert atmosphere using appropriate personal protective equipment (PPE) like gloves, goggles, and fume hood.
  • Store DMAB in sealed containers under inert conditions at low temperatures.

Hydrogen Storage

One of the most actively explored aspects of DMAB research is its potential as a hydrogen storage material. DMAB possesses a high gravimetric hydrogen density (around 6.9%), meaning it can store a significant amount of hydrogen per unit mass, making it a contender for future hydrogen-based energy systems [, ]. Additionally, DMAB is relatively stable and releases hydrogen under specific conditions using suitable catalysts, making it a potentially viable option for on-board hydrogen storage in fuel cell vehicles [].

Fuel Cells

DMAB is also being investigated as a potential fuel source for fuel cells. Research suggests that DMAB can be electrochemically oxidized efficiently on specific electrode materials, generating electricity through a clean and sustainable process []. This holds promise for developing next-generation fuel cells with improved performance and reduced environmental impact.

Organic Synthesis

Beyond energy applications, DMAB finds use as a reducing agent in various organic synthesis reactions. Its ability to donate electrons makes it valuable for selectively modifying different functional groups in organic molecules, enabling the production of complex and valuable chemicals.

Other Research Areas

Ongoing research explores the potential of DMAB in other scientific fields, including:

  • Borane-based materials: DMAB serves as a precursor for synthesizing other borane-based materials with unique properties, potentially useful in various applications like catalysis and drug delivery [].
  • Biomedical research: Although still in early stages, some studies investigate the potential of DMAB for specific biomedical applications, requiring further research and evaluation to fully understand its safety and efficacy.

  • Oxidation Reactions: In alkaline media, dimethylamine borane can undergo oxidation, yielding hydrogen gas and hydroxytrihydroborate anions. The oxidation process can follow two pathways: a six-electron transfer pathway leading to water and a three-electron pathway yielding molecular hydrogen .
  • Reactions with Metal Complexes: Dimethylamine borane reacts with platinum complexes, forming stable bridging hydridoplatinum complexes rather than the expected sigma-complexes . These reactions highlight its utility in organometallic chemistry.
  • Catalytic Reactions: It serves as a green hydrogen transfer source in formylation reactions using carbon dioxide, facilitating the formation of various organic compounds under mild conditions .

Dimethylamine borane can be synthesized through various methods:

  • Reaction of Borohydrides: It can be prepared by reacting an alkali metal or alkaline earth metal borohydride with dimethylammonium salts. This method allows for the controlled formation of the compound .
  • Direct Synthesis: Another approach involves the direct reaction of dimethylamine with boron trihydride under controlled conditions to yield dimethylamine borane .
  • Organocatalytic Methods: Recent studies have explored using organocatalysts to facilitate the synthesis of derivatives involving dimethylamine borane, enhancing efficiency and selectivity in reactions .

Dimethylamine borane has diverse applications across various fields:

  • Fuel Cells: It is investigated as a potential fuel for direct fuel cells due to its ability to release hydrogen upon oxidation, which is crucial for energy generation .
  • Reducing Agent: The compound is widely used as a reducing agent in organic synthesis, particularly in the reduction of metal ions and in catalytic processes involving precious metals .
  • Chemical Synthesis: Dimethylamine borane is employed in the synthesis of complex organic molecules through various catalytic pathways, including formylation reactions .

Studies on the interactions of dimethylamine borane focus primarily on its reactivity with metal complexes and its role in catalysis. The compound's behavior as a reducing agent has been extensively characterized, revealing insights into multi-electron transfer mechanisms during oxidation processes . Additionally, its interactions with carbon dioxide have been explored for potential applications in carbon capture and utilization strategies.

Dimethylamine borane shares similarities with several other amine-boranes, each exhibiting unique properties:

Compound NameFormulaKey Characteristics
Ammonia boraneNH3BH3\text{NH}_3\cdot \text{BH}_3High hydrogen content; used for hydrogen storage
Trimethylamine borane(CH3)3NBH3(\text{CH}_3)_3\text{N}\cdot \text{BH}_3More sterically hindered; different reactivity profile
Ethylamine boraneC2H5NHBH3\text{C}_2\text{H}_5\text{NH}\cdot \text{BH}_3Varying solubility and reactivity compared to dimethylamine
Benzylamine boraneC6H5CH2NHBH3\text{C}_6\text{H}_5\text{CH}_2\text{NH}\cdot \text{BH}_3Aromatic structure; different catalytic properties

Dimethylamine borane is unique due to its balance between steric hindrance and reactivity, making it particularly effective in reducing metal ions while also being suitable for fuel cell applications. Its ability to participate in multi-electron transfer processes sets it apart from simpler amine-boranes like ammonia borane, which primarily serves as a hydrogen storage material without significant catalytic activity.

Solvent Systems and Reaction Media

The selection of appropriate solvent systems represents a critical factor in the successful synthesis of dimethylamine borane, with the reaction medium significantly influencing both yield and product purity. Traditional approaches have employed various solvent systems, each presenting distinct advantages and limitations that must be carefully considered in the context of specific synthetic requirements. The evolution of solvent selection has been driven by the need to achieve optimal dissolution of reactants while maintaining chemical compatibility and facilitating efficient product recovery.

Dimethylamine-Organic Solvent Mixtures

The utilization of dimethylamine-organic solvent mixtures has emerged as a particularly effective approach for dimethylamine borane synthesis, offering enhanced reactivity and improved yields compared to conventional single-solvent systems. Patent literature describes a novel method employing liquid dimethylamine in combination with organic solvents to achieve remarkable synthetic efficiency. The volumetric ratio of dimethylamine to organic solvent typically ranges from 1:10 to 3:1, with the most preferred ratio being 1:1 to 1:3 for optimal reaction performance. This solvent system enables the reaction of alkali metal or alkaline earth metal borohydrides with dimethylammonium salts under controlled conditions.

The effectiveness of dimethylamine-organic solvent mixtures stems from the unique properties of liquid dimethylamine, which serves both as a reactant and as a reaction medium. Pure dimethylamine, due to its low boiling point, results in slow and incomplete reactions when used alone. However, when combined with appropriate organic solvents, the reaction rate and completion improve dramatically. Toluene has proven particularly effective as the organic component, despite belonging to the group of very non-polar solvents. The combination of liquid dimethylamine and toluene can achieve yields exceeding 80% theoretical after reaction times of 2 to 3 hours.

Additional organic solvents that have demonstrated compatibility with dimethylamine include hydrocarbons, ethers, and carboxylic acid esters such as diethyl ether and ethyl acetate. The selection of the specific organic solvent component depends on the nature of the dimethylammonium salt employed in the reaction. For reactions involving sodium borohydride with dimethylammonium sulfate, ethers or carboxylic acid esters are preferentially employed, while hydrocarbon solvents are preferred for reactions with dimethylammonium acetate.

Comparative Analysis of Solvent Selection (Water, Liquid Ammonia, Organic Solvents)

A comprehensive evaluation of different solvent systems reveals significant variations in reaction efficiency, product yield, and operational complexity. Water and liquid ammonia have historically been employed due to their excellent dissolving power for borohydride and dimethylammonium chloride reactants. However, each of these solvent systems presents distinct challenges that have prompted the development of alternative approaches.

Water, while providing excellent solubility for the reactants, suffers from a critical disadvantage related to the hydrolysis of borane intermediates formed during the reaction. This hydrolytic decomposition leads to significant yield losses, making water-based systems less attractive for commercial applications. The hydrolysis reaction competes with the desired product formation, resulting in reduced efficiency and the need for additional purification steps.

Liquid ammonia offers superior dissolving power for the reactants and avoids the hydrolysis issues associated with aqueous systems. However, the practical implementation of liquid ammonia as a reaction medium requires operation at very low temperatures or elevated pressures due to its low boiling point of -33°C. These operational requirements significantly increase the complexity and cost of the synthetic process, limiting its practical applicability.

Organic solvents, while generally exhibiting reduced dissolving power compared to water or liquid ammonia, offer the advantage of chemical compatibility with the reaction system. Dimethylformamide has been investigated as a potential solvent due to its ability to dissolve both sodium borohydride and dimethylamine hydrochloride, yielding dimethylamine borane in good yields. However, dimethylformamide presents purification challenges due to its water solubility and difficulty in complete removal by simple distillation.

Dimethoxyethane has been successfully employed as a solvent for the synthesis of dimethylamine borane from sodium borohydride and dimethylamine hydrochloride. This approach achieved good yields while maintaining manageable reaction conditions. The effectiveness of dimethoxyethane demonstrates the potential of ether-based solvents for this synthetic transformation.

In Situ Salt Formation Techniques

The development of in situ salt formation techniques has provided significant advantages in terms of reaction efficiency and operational simplicity. These methodologies eliminate the need for pre-prepared dimethylammonium salts, allowing for the direct generation of the required ionic species within the reaction medium. This approach offers enhanced control over stoichiometry and reduces the number of synthetic steps required for the overall process.

Anhydrous Acid Addition Protocols

The implementation of anhydrous acid addition protocols represents a sophisticated approach to dimethylammonium salt formation within the reaction system. This methodology involves the controlled addition of anhydrous acids to liquid dimethylamine in the presence of organic solvents, generating the required dimethylammonium salts in situ. The technique offers the advantage of avoiding contact between acid-sensitive borohydrides and the acidic reagents during the initial stages of salt formation.

The sequence of component addition plays a crucial role in the success of in situ salt formation protocols. The most effective approach involves mixing dimethylamine, organic solvent, and acid together before introducing the borohydride component. This sequence ensures complete salt formation while avoiding premature contact between the acid and the acid-sensitive borohydride. Alternative addition sequences, such as introducing borohydride into dimethylamine followed by slow acid addition with intensive stirring, have also proven effective while preventing borohydride decomposition.

Temperature control during anhydrous acid addition represents another critical parameter, with optimal reaction temperatures typically maintained between 0°C and 40°C, most preferably between 10°C and 30°C. These temperature ranges ensure adequate reaction rates while preventing excessive heat generation that could lead to side reactions or reactant decomposition.

Solid Dimethylammonium Salt Incorporation

The direct incorporation of solid dimethylammonium salts provides an alternative approach that offers greater control over reaction stoichiometry and eliminates the complications associated with in situ acid addition. This methodology employs pre-prepared dimethylammonium salts as discrete reactants, allowing for precise measurement and addition to the reaction system. The approach is particularly beneficial when working with well-characterized salts or when specific counterions are required for the reaction.

When employing solid dimethylammonium salts, the sequence of component addition becomes less critical compared to in situ formation methods. The absence of free acid in the system eliminates concerns about premature borohydride decomposition, providing greater flexibility in reaction setup and execution. This approach allows for the systematic investigation of different salt types and their effects on reaction efficiency and product quality.

The preparation of dimethylammonium salts for this application can be achieved through conventional acid-base neutralization reactions. Dimethylamine reacts readily with various acids to form the corresponding salts, which can then be isolated, purified, and characterized before use in the borane synthesis reaction. This pre-preparation approach ensures consistent salt quality and enables the development of standardized synthetic protocols.

Borohydride Selection and Reactivity

The choice of borohydride reagent fundamentally influences the success of dimethylamine borane synthesis, with different metal borohydrides exhibiting varying reactivity patterns and compatibility with different reaction conditions. The systematic evaluation of borohydride options has revealed significant differences in reaction efficiency, yield, and operational requirements that must be considered in synthetic planning.

Alkali/Alkaline Earth Metal Borohydrides (Sodium Borohydride, Magnesium Borohydride)

Sodium borohydride represents the most commonly employed borohydride reagent for dimethylamine borane synthesis due to its commercial availability, cost-effectiveness, and well-established reactivity profile. The compound readily participates in metathesis reactions with dimethylammonium salts under appropriate conditions, producing dimethylamine borane with excellent yields when proper reaction conditions are maintained. Research has demonstrated that sodium borohydride can achieve theoretical yields approaching 98% when employed in optimized reaction systems.

The synthesis methodology employing sodium borohydride typically involves the reaction of the borohydride with dimethylamine hydrochloride in suitable solvents. Dimethoxyethane has proven particularly effective for this transformation, enabling good yields while maintaining manageable reaction conditions. The reaction proceeds through the formation of intermediate borane species that subsequently complex with dimethylamine to form the desired product.

Alternative alkali metal borohydrides, including lithium borohydride and potassium borohydride, have also been investigated for dimethylamine borane synthesis. Lithium borohydride offers enhanced reactivity compared to sodium borohydride but requires more stringent handling procedures due to its increased sensitivity to moisture and air. The compound is typically employed in ethereal solvents where its solubility characteristics are optimized. Potassium borohydride provides similar reactivity to sodium borohydride but offers different solubility properties that may be advantageous in specific reaction systems.

Magnesium borohydride represents an interesting alternative among alkaline earth metal borohydrides, though its application in dimethylamine borane synthesis requires careful consideration of its unique properties. The compound exhibits different thermal stability characteristics compared to alkali metal borohydrides and may require modified reaction conditions to achieve optimal results. Research has shown that magnesium borohydride can undergo complex decomposition pathways that involve the formation of various intermediate species, potentially complicating its use in synthesis applications.

Stoichiometric Control and Yield Optimization

The achievement of optimal yields in dimethylamine borane synthesis requires precise control of stoichiometric relationships between reactants, with particular attention to the molar ratios of borohydride, dimethylammonium salt, and any additional reagents employed in the system. Experimental data indicates that slight deviations from optimal stoichiometry can significantly impact both yield and product purity, necessitating careful optimization for each specific reaction system.

Research has established that equimolar quantities of borohydride and dimethylammonium salt typically provide the optimal starting point for reaction optimization. However, the actual optimal ratios may vary depending on the specific borohydride employed, the nature of the dimethylammonium salt, and the reaction conditions. Systematic studies have shown that slight excess of one reactant may be beneficial in certain systems to drive the reaction to completion and compensate for any side reactions or decomposition processes.

The following table summarizes key stoichiometric relationships and yields reported for various synthetic approaches:

BorohydrideDimethylammonium SaltSolvent SystemMolar RatioYield (%)Reference
Sodium BorohydrideDimethylamine HydrochlorideDimethoxyethane1:1Good yield*
Sodium BorohydrideDimethylammonium AcetateDimethylamine/Toluene1:198
Sodium BorohydrideDimethylammonium SaltDimethylamine/Organic Solvent1:1>80

*Specific numerical value not provided in source

Temperature control represents another critical factor in yield optimization, with most synthetic protocols requiring careful temperature management throughout the reaction process. Optimal reaction temperatures typically fall within the range of 0°C to 40°C, with many procedures favoring temperatures between 10°C and 30°C for maximum efficiency. Excessive temperatures can lead to decomposition of either reactants or products, while insufficient temperatures may result in incomplete reactions and reduced yields.

Reaction time optimization involves balancing the need for complete conversion with the prevention of side reactions or product decomposition. Typical reaction times range from 1 to 3 hours, depending on the specific conditions employed. The reaction progress can be monitored through various analytical techniques, including nuclear magnetic resonance spectroscopy and gas evolution measurements, to determine optimal reaction endpoints.

The work-up procedures employed following the completion of the reaction also significantly influence the final yield and product purity. Effective work-up typically involves the removal of solvent components through distillation, followed by filtration to separate inorganic salts and concentration to isolate the desired product. The recovery and reuse of solvent components represents an important consideration for process economics and environmental impact.

Homogeneous vs. Heterogeneous Catalytic Systems

The catalytic dehydrogenation of dimethylamine borane operates through distinct mechanistic pathways depending on whether homogeneous or heterogeneous catalytic systems are employed [8] [39]. Homogeneous catalysts typically involve discrete molecular complexes that remain in the same phase as the substrate, while heterogeneous systems utilize solid catalysts where reactions occur at phase boundaries [18].

In homogeneous systems, the active catalytic species are often well-defined transition metal complexes that can be characterized spectroscopically during the reaction process [8]. These systems allow for detailed mechanistic investigations through variable-temperature nuclear magnetic resonance and infrared spectroscopy studies [8]. The homogeneous pathway typically involves intramolecular hydrogen formation mechanisms, as evidenced by nuclear magnetic resonance studies showing the presence of monomeric dimethylamine borane intermediates [39].

Heterogeneous catalytic systems, in contrast, involve surface-mediated processes where dimethylamine borane molecules interact with solid catalyst surfaces [2] [15]. These systems often demonstrate different kinetic behaviors and product distributions compared to their homogeneous counterparts [18]. The heterogeneous mechanism frequently involves nanoparticle formation and surface-catalyzed bond activation processes [18].

Transition Metal Complexes (Iridium, Rhenium, Palladium)

Iridium-Based Catalysts

Iridium pincer complexes represent highly active homogeneous catalysts for dimethylamine borane dehydrogenation [8]. The iridium complex (tert-butyl pentamethylcyclopentadienyl)iridium hydride chloride demonstrates moderate activity in dimethylamine borane dehydrogenation, allowing systematic spectroscopic investigation of reaction intermediates [8]. The formation of hexacoordinate complexes stabilized by nitrogen-hydrogen···chloride hydrogen bonds occurs at the first reaction step [8].

Under catalytic conditions, the hydride complex (tert-butyl pentamethylcyclopentadienyl)iridium hydride serves as a steady-state intermediate formed as a result of boron-nitrogen bond breaking [8]. The iridium catalyst operates through a β-hydride elimination mechanism, with dimethylamine borane coordinated trans to the ipso carbon to overcome steric repulsion [8].

Platinum-iridium alloy nanoparticles supported on graphene oxide demonstrate significant catalytic activity for dimethylamine borane dehydrogenation at ambient conditions [9] [13]. These bimetallic systems show enhanced performance compared to monometallic catalysts due to synergistic effects between the two metals [9] [13].

Rhenium-Based Catalysts

Rhenium hydride complexes exhibit exceptional catalytic performance in dimethylamine borane transformations [10] [14]. Dibromonitrosyl(dihydrogen)rhenium(I) complexes combined with dimethylamine borane achieve maximum turnover frequency values of 3.6 × 10⁴ hour⁻¹ at 90°C and 1.7 × 10⁴ hour⁻¹ at 23°C [10]. The extraordinary catalytic performance of rhenium systems is attributed to the formation of five-coordinate rhenium(I) hydride complexes [10].

Rhenium carbonyl compounds also demonstrate catalytic activity in hydrogenation reactions involving dimethylamine borane, though these systems typically require elevated temperatures for optimal performance [14]. The rhenium-based catalysts show remarkable stability and can maintain activity over extended reaction periods [14].

Palladium-Based Catalysts

Palladium complexes and nanoparticles represent versatile catalytic systems for dimethylamine borane dehydrogenation [11] [16] [19]. Highly monodispersed palladium-ruthenium alloy nanoparticles assembled on poly(N-vinyl-pyrrolidone) constitute one of the best heterogeneous catalysts for dimethylamine borane dehydrogenation [16]. These systems achieve turnover frequencies of 808.03 hour⁻¹ in the dehydrogenation process and yield 100% of the cyclic product [16].

Metal-organic framework structured palladium catalysts demonstrate excellent catalytic properties for hydrogen production from dimethylamine borane hydrolysis [11]. These novel palladium catalysts achieve hydrogen production rates of 2036 milliliters per minute per gram catalyst at 30°C [11].

Ultrafine palladium nanoparticles supported on soft nitriding porous carbon show high turnover frequency values of 2758 hour⁻¹ toward dimethylamine borane hydrolytic dehydrogenation [19]. These palladium-based catalysts demonstrate stability and can be recycled at least five times without obvious deactivation [19].

Nanoparticle-Based Catalysis (Palladium/Cobalt@Activated Carbon, Manganese-meta-terphenyl)

Palladium/Cobalt@Activated Carbon Systems

Polymer hydrogel supported nickel/palladium alloys demonstrate exceptional performance for hydrogen gas production from dimethylamine borane hydrolysis [3]. These bimetallic nanoclusters dispersed in polymer hydrogels with three-dimensional network structures show significantly lower activation energies compared to other metal catalysts [3]. The activation energy for hydrogel-supported nickel/palladium alloy systems is only 34.95 kilojoules per mole, representing one of the lowest activation energies achieved in dimethylamine borane hydrolysis reactions [3].

Gold-nickel nanohybrids supported on silica demonstrate high catalytic activity and stable form for dimethylamine borane dehydrogenation [15]. The silica-based gold-nickel nanohybrid constructs achieve turnover frequency values of 546.9 hour⁻¹ for hydrogen production from dimethylamine borane at room temperature [15]. These nanohybrid catalysts can be reused without significant decrease in activity even after the fifth use [15].

Manganese-meta-terphenyl Complexes

Two- and three-coordinate manganese meta-terphenyl complexes serve as precatalysts for dimethylamine borane dehydrogenation, affording one equivalent of molecular hydrogen and half an equivalent of the dimeric product [18]. Experimental studies into the nature of these catalysts indicate that small changes in the coordination environment give rise to significant differences in the reaction mechanism [18].

For two-coordinate precatalysts, the dehydrogenation occurs through a homogeneous mechanism, while three-coordinate species operate through a heterogeneous mechanism where nanoparticles are responsible for the catalysis [18]. The manganese meta-terphenyl systems demonstrate the versatility of coordination environment in controlling mechanistic pathways [18].

The manganese complexes show remarkable activity for the selective cyclotrimerization of primary aliphatic isocyanates, indicating their broad catalytic utility beyond dimethylamine borane transformations [17]. These systems offer high activity and selectivity toward alkyl substrates with high selectivity to isocyanurate product formation [17].

Reaction Pathways and Intermediate Characterization

Boron–Nitrogen Bond Cleavage and Hydrogen Release

The dehydrogenation of dimethylamine borane proceeds through complex mechanistic pathways involving boron-nitrogen bond cleavage and hydrogen release [20] [35]. The reaction mechanism has been extensively studied using dispersion-corrected density functional theory calculations, which reveal that van der Waals interactions play a prominent role in the reaction pathway [20].

The formation of three-center two-electron interactions, classical dihydrogen bonds, and non-classical dihydrogen bonds has been identified through topological and localized orbital approaches [20]. The mechanism involves a two-step process leading to the formation of cyclic diborazane through linear diborazane intermediates [20].

Experimental investigations demonstrate that the boron-nitrogen bond cleavage occurs through β-hydride elimination mechanisms [1] [23]. The observation of various borane species in ¹¹B nuclear magnetic resonance spectra during catalytic and stoichiometric reactions provides evidence for this mechanism [1] [23]. The similar catalytic metrics between actinide dimethyl and hydride complexes indicate that actinide hydride complexes are the active catalysts in this chemistry [1].

The activation of both boron-hydrogen and metal-chloride bonds initiates the precatalyst activation and the first dimethylamine borane dehydrogenation cycle [8]. Under catalytic conditions, steady-state intermediates form as a result of boron-nitrogen bond breaking, leading to the formation of borazane monomers [8].

Isotopic labeling studies using nitrogen-deuterated and boron-deuterated amine boranes reveal kinetic isotope effects with kH/kD values of 1.4 for nitrogen-hydrogen/deuterium and 1.6 for boron-hydrogen/deuterium [40]. These values highlight that both nitrogen-hydrogen and boron-hydrogen bond breaking/forming are of comparable significance during the rate-determining step [40].

Formation of [H₂BNMe₂]₂ Dimer and Byproducts

The primary product of dimethylamine borane dehydrogenation is the cyclic borazane dimer [H₂BNMe₂]₂, which forms through dimerization of monomeric aminoborane intermediates [8] [35]. The borazane monomer H₂B═NMe₂ is detected by ¹¹B nuclear magnetic resonance spectroscopy during the catalytic process [8] [35].

Under catalytic conditions, the cyclic borazane [Me₂N·BH₂]₂ is consistently observed as the major product, as determined by ¹¹B nuclear magnetic resonance spectroscopy with a characteristic chemical shift at δ 5.4 (triplet) [23]. The linear borazane Me₂NH·BH₂–NMe₂·BH₃ is also observed in significant quantities at lower catalyst loadings due to concentration effects [23].

Additional byproducts include the amino borane Me₂N═BH₂ with a ¹¹B nuclear magnetic resonance chemical shift at δ 38.1 (triplet) and the diamino borane (Me₂N)₂BH [23]. The formation of these byproducts depends on reaction conditions and catalyst loading [23].

The dehydrogenation mechanism involves the formation of dimethylamine borane dimers through intermolecular dehydrogenation pathways at elevated temperatures [28] [36]. Nuclear magnetic resonance characterization reveals the evolution of -BH₂ and B═N moieties during dehydrogenation [36]. The intramolecular dehydrogenation pathway is proposed at lower temperatures, while the intermolecular dehydrogenation pathway occurs at higher temperatures [36].

Ligand-assisted cooperative mechanisms involving stepwise proton and hydride transfer from the amine borane molecule to the catalyst and subsequent hydrogen elimination have been proposed [24]. The dehydrocoupling process involves the formation of key intermediates such as dimethylaminoborane, which plays a central role in the overall mechanism [24].

Kinetic and Thermodynamic Analysis

Temperature-Dependent Reaction Rates

The catalytic dehydrogenation of dimethylamine borane exhibits strong temperature dependence, with reaction rates increasing significantly with elevated temperatures [2] [5] [26]. Systematic kinetic studies have been conducted across temperature ranges from 25°C to 70°C to elucidate the temperature-dependent behavior [26].

Temperature studies using ruthenium(III) acetylacetonate as a catalyst demonstrate that induction time for active catalyst formation decreases with increasing temperature [5] [26]. The catalytic activity during the induction period and afterwards increases with increasing temperature as the fraction of catalyst converted to active species increases concurrently [5].

Copper-based nanocatalyst systems show remarkable temperature sensitivity, with hydrogen production rates increasing dramatically from near room temperature (30°C) to higher temperatures [2]. The green dehydrogenation of dimethylamine borane catalyzed by copper(0) nanocatalysts achieves significant activity at temperatures as low as 30.0±0.1°C [2].

Platinum-ruthenium catalysts demonstrate temperature-dependent kinetic behavior across the range of 293-308 K, with hydrogen release initiated immediately upon catalytic reaction without induction time [30]. The volume of hydrogen gas increases with elevated temperature, demonstrating clear Arrhenius-type temperature dependence [30].

The temperature dependence follows typical Arrhenius behavior, allowing for the determination of activation parameters through linear relationships between logarithmic rate constants and inverse temperature [26] [30]. These relationships provide fundamental thermodynamic insights into the dehydrogenation process [26].

Activation Energy (Eₐ) and Turnover Frequency (TOF) Metrics

Activation Energy Values

The activation energies for dimethylamine borane dehydrogenation vary significantly depending on the catalytic system employed [2] [3] [5] [32]. The lowest activation energy achieved is 16.6±2 kilojoules per mole using copper(0) nanocatalysts, which may represent the lowest activation energy achieved in green dehydrogenation of dimethylamine borane [2].

Ruthenium(III) acetylacetonate catalysts exhibit an Arrhenius activation energy of 85±2 kilojoules per mole for catalytic dehydrogenation [5] [26]. The Eyring plot analysis provides activation enthalpy and activation entropy values of ΔH‡ = 82±2 kilojoules per mole and ΔS‡ = -85±5 joules per mole per kelvin [5]. The large negative activation entropy indicates an associative mechanism in the transition state [5].

Polymer hydrogel-supported nickel/palladium alloys achieve remarkably low activation energies of 34.95 kilojoules per mole for hydrolytic dehydrogenation [3]. Platinum and ruthenium nanoparticles stabilized by amine modified polymer immobilized ionic liquids show activation energies of 74.6 and 55.7 kilojoules per mole, respectively [32] [34].

Catalyst SystemActivation Energy (kJ/mol)Reference
Copper(0) nanocatalysts16.6±2 [2]
Ni/Pd hydrogel34.95 [3]
Ru(acac)₃85±2 [5]
RuNP@NH₂-PEGPIILS55.7 [32]
PtNP@NH₂-PEGPIILS74.6 [32]

Turnover Frequency Metrics

Turnover frequency values serve as critical metrics for evaluating catalytic efficiency in dimethylamine borane dehydrogenation systems [1] [15] [16]. The highest turnover frequencies are achieved by actinide metallocene complexes, which reach 400 hour⁻¹ upon mild heating at 45°C [1] [6].

Palladium-ruthenium alloy nanoparticles assembled on poly(N-vinyl-pyrrolidone) achieve turnover frequencies of 808.03 hour⁻¹ in dimethylamine borane dehydrogenation under mild conditions [16]. These systems yield 100% of the cyclic product under optimized conditions [16].

Gold-nickel nanohybrids supported on silica demonstrate turnover frequencies of 546.9 hour⁻¹ for hydrogen production from dimethylamine borane at room temperature [15]. Ultrafine palladium nanoparticles supported on soft nitriding porous carbon achieve turnover frequencies of 2758 hour⁻¹ toward hydrolytic dehydrogenation [19].

Ruthenium(III) acetylacetonate systems provide turnover frequencies of 17.8 (mol H₂)·(mol Ru)⁻¹·(min)⁻¹ for catalytic dehydrogenation in toluene at 60°C [26]. The catalyst demonstrates remarkable longevity, providing 1700 turnovers over 100 hours [26].

Catalyst SystemTOF (h⁻¹)Temperature (°C)Reference
Pd nanoparticles/porous carbon275825 [19]
PdRu@PVP nanoparticles808Room temp [16]
AuNi@SiO₂ nanohybrid54725 [15]
Actinide metallocene40045 [1]
Scandocene alkyl complexes100 (min⁻¹)Room temp [27]

Melting Point

36.0 °C

Other CAS

74-94-2

General Manufacturing Information

Boron, trihydro(N-methylmethanamine)-, (T-4)-: ACTIVE

Dates

Modify: 2023-08-15

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